Bakkenolide S

Description

Overview of the Bakkenolide (B600228) Class of Sesquiterpenoids

The bakkenolides are a substantial class of sesquiterpene lactones, which are organic compounds characterized by a 15-carbon skeleton. These natural products are distinguished by a distinctive cis-fused 6,5-bicyclic core, a structural motif that has presented a considerable challenge to synthetic chemists. nih.gov Biogenetically, they are thought to be related to eremophilanes, with their formation proposed to involve an oxidative ring contraction from an initial decalin core. nih.gov

This class of compounds is known for a wide spectrum of biological activities, including antifeedant effects and platelet aggregation inhibition. nih.gov Various bakkenolides have been isolated from plant species, particularly from the genus Petasites, which are found in traditional medicinal herbs. biosynth.comnih.gov The structural diversity within the bakkenolide family is vast, with over fifty members identified since the first isolation was reported in 1968. nih.gov This diversity stems from variations in the functional groups attached to the core bicyclic structure.

Historical Context of Bakkenolide Discovery and Initial Investigations

The journey into the world of bakkenolides began with the discovery of Bakkenolide-A. scholaris.ca This initial finding paved the way for the isolation and characterization of a host of other related compounds, including Bakkenolides B, C, and D. thieme-connect.com Early research focused on elucidating the complex structures of these molecules, a task that relied heavily on spectroscopic techniques.

The intricate architecture of the bakkenolides, featuring multiple contiguous stereocenters and a characteristic spiro γ-butyrolactone, quickly captured the interest of synthetic chemists. nih.gov The first total synthesis of a member of this family, (±)-bakkenolide A, was a landmark achievement that spurred further investigation into synthetic strategies. nih.govacs.org Much of the early synthetic work resulted in racemic mixtures, and a significant portion of these approaches utilized Diels-Alder or [2+2] cycloaddition reactions to construct the fundamental hydrindane core. nih.govacs.org

Significance of Bakkenolide S within Natural Product Chemistry

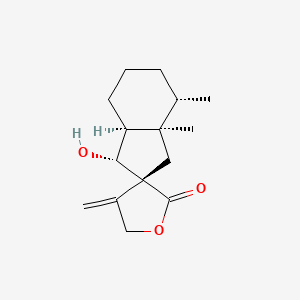

This compound holds a special place within the bakkenolide family due to its unique structural characteristics. It possesses a fused 6,5-bicyclic ring system with an angular methyl group situated between tertiary and spiro quaternary carbon atoms. nih.gov A key feature of this compound is the presence of an unacylated hydroxyl group on the convex face of the molecule. vulcanchem.com This hydroxyl group can form a hydrogen bond with the lactone carbonyl oxygen, influencing its conformation. vulcanchem.com

This free hydroxyl group distinguishes this compound from other bakkenolides like Bakkenolide I and Bakkenolide J, which have isobutyryl and isovaleryl groups, respectively, at this position. vulcanchem.com This structural difference makes this compound a valuable precursor for the synthesis of other members of its class through straightforward acylation reactions. vulcanchem.com The ability to readily convert this compound into other bakkenolides underscores its importance as a key intermediate in divergent synthetic strategies. vulcanchem.com

Scope and Research Imperatives for this compound

The development of efficient and enantioselective total syntheses of this compound has been a significant focus of modern organic chemistry. nih.govvulcanchem.com These synthetic achievements are crucial as they provide access to sufficient quantities of the compound for more extensive biological evaluation and the creation of structural analogs. vulcanchem.com

Future research on this compound is poised to expand in several key directions. A primary imperative is the comprehensive evaluation of its biological activities. vulcanchem.com While other bakkenolides have shown promise in areas such as anti-inflammatory, anti-allergic, and antimicrobial applications, the specific biological profile of this compound remains an area ripe for exploration. vulcanchem.com Furthermore, structure-activity relationship studies, facilitated by the synthesis of various this compound analogs, could lead to the development of compounds with enhanced biological effects. vulcanchem.com Investigating the ecological role of this compound in its natural plant sources could also provide valuable insights into its evolutionary significance and biological functions. vulcanchem.com

Detailed Research Findings

The structural elucidation and total synthesis of this compound have been pivotal areas of research, revealing key details about its chemical nature and potential applications.

| Aspect | Key Finding | Significance |

| Chemical Structure | This compound is a sesquiterpenoid of the bakkane family with a characteristic 6,5 fused ring system. It features five contiguous stereocenters, including two quaternary carbons and a spiro γ-butyrolactone. A defining feature is a hydroxyl group on the convex face of the molecule. nih.govvulcanchem.com | The complex stereochemistry presents a significant synthetic challenge. The free hydroxyl group allows for its use as a precursor to other bakkenolides. nih.govvulcanchem.com |

| Total Synthesis | An efficient, enantioselective total synthesis has been developed utilizing a cascade homonenolate protonation/intramolecular aldol (B89426)/acylation sequence catalyzed by an N-heterocyclic carbene (NHC). nih.govcapes.gov.brnih.gov | This method provides direct access to the hydrindane core of the bakkenolide family with high stereoselectivity, enabling the synthesis of the natural enantiomers of this compound, I, and J. nih.govacs.orgnih.gov |

| Conversion to Other Bakkenolides | The unacylated hydroxyl group of this compound can be readily functionalized. For instance, treatment with isobutyryl chloride yields Bakkenolide I, and reaction with isovaleryl chloride produces Bakkenolide J. vulcanchem.com | This highlights the role of this compound as a key intermediate in a divergent synthetic strategy for accessing a variety of bakkenolide natural products. vulcanchem.com |

| Biological Activity Research | While many bakkenolides exhibit biological activities like anti-inflammatory and neuroprotective effects, the specific biological profile of this compound is an area of ongoing investigation. nih.govthieme-connect.comvulcanchem.com | The availability of synthetic routes to this compound will facilitate more thorough biological screening and structure-activity relationship studies. vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(2R,3R,3aS,7S,7aR)-3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one |

InChI |

InChI=1S/C15H22O3/c1-9-5-4-6-11-12(16)15(8-14(9,11)3)10(2)7-18-13(15)17/h9,11-12,16H,2,4-8H2,1,3H3/t9-,11+,12+,14+,15+/m0/s1 |

InChI Key |

QPPWVRIXJAAPPD-LTDFUNFTSA-N |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2O)C(=C)COC3=O)C |

Canonical SMILES |

CC1CCCC2C1(CC3(C2O)C(=C)COC3=O)C |

Synonyms |

bakkenolide S |

Origin of Product |

United States |

Chemical Synthesis of Bakkenolide S and Its Analogues

Strategies for Total Synthesis of Bakkenolide (B600228) S

Early Racemic Syntheses of Bakkenolide Scaffolds

Initial forays into the synthesis of the bakkenolide family were primarily focused on the construction of the core bicyclo[4.3.0]nonane (hydrindane) framework in a racemic fashion. These early approaches were crucial in establishing fundamental routes to the complex carbon skeleton. A significant portion of these syntheses utilized cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, to efficiently assemble the fused ring system. nih.govacs.org

For instance, the total synthesis of (±)-bakkenolide A, a representative member of the family, was accomplished by Evans, marking a significant milestone in the field. nih.gov Subsequent racemic syntheses often relied on the diastereoselective functionalization of pre-formed hydrindane intermediates. nih.gov These initial efforts, while not enantioselective, laid the groundwork for the more sophisticated asymmetric strategies that would follow.

Asymmetric and Enantioselective Approaches to Bakkenolide S

The demand for enantiomerically pure bakkenolides, driven by their potential biological activities, necessitated the development of asymmetric synthetic strategies. These approaches can be broadly categorized into several key methodologies, each offering a unique solution to the challenge of controlling stereochemistry.

A powerful and elegant strategy for the asymmetric synthesis of the bakkenolide core involves the use of N-heterocyclic carbene (NHC) organocatalysis. northwestern.edu This approach utilizes a chiral NHC to catalyze the desymmetrization of a prochiral 1,3-diketone precursor. nih.govacs.org In a key step, the NHC catalyst promotes a cascade reaction involving a homoenolate protonation, intramolecular aldol (B89426) addition, and acylation, to construct the hydrindane skeleton with high enantioselectivity and diastereoselectivity. nih.govacs.org

This method allows for the formation of three new bonds and the crucial quaternary stereocenter in a single, highly controlled step. nih.govacs.org The resulting β-lactone intermediate can then be elaborated through a series of transformations to afford various bakkenolides, including (-)-bakkenolide S. nih.gov The Scheidt research group has been instrumental in developing and applying this methodology, demonstrating its utility in the efficient and enantioselective total syntheses of (-)-bakkenolides I, J, and S. nih.govnorthwestern.edunih.gov

Table 1: Key Features of NHC-Catalyzed Desymmetrization in this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Chiral N-heterocyclic carbene (NHC) | northwestern.edu |

| Key Reaction | Desymmetrization of a 1,3-diketone | nih.govacs.org |

| Bonds Formed | Three new bonds in a single step | nih.govacs.org |

| Stereocontrol | Excellent enantio- and diastereoselectivity | nih.gov |

| Key Intermediate | β-lactone | nih.gov |

| Products | (-)-Bakkenolide I, J, and S | nih.govnih.gov |

The intramolecular Diels-Alder (IMDA) reaction has proven to be a robust and reliable method for constructing the hydrindane core of bakkenolides. researchgate.netmdpi.com This pericyclic reaction involves the cycloaddition of a tethered diene and dienophile within the same molecule to form the bicyclic system with a high degree of stereocontrol. researchgate.net The stereochemical outcome of the reaction is often predictable based on the geometry of the starting triene and the transition state of the cyclization.

In the context of bakkenolide synthesis, a triene precursor is typically assembled through sequential alkylations. researchgate.netnih.gov The subsequent thermal or Lewis acid-catalyzed IMDA reaction then furnishes the cis-fused hydrindane skeleton. researchgate.net For example, the synthesis of (±)-bakkenolide-A has been achieved using an IMDA reaction of an (E,Z)-triene as the key step. nih.govacs.org While many of the early applications of this strategy resulted in racemic products, the IMDA reaction remains a powerful tool for constructing the core structure, which can then be subjected to further chiral modifications. acs.orgresearchgate.net

Radical cyclization reactions offer another effective pathway for the construction of the hydrindane ring system. sci-hub.sewikipedia.org These methods typically involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond to form the cyclic product. wikipedia.org In the synthesis of bakkenolides, this strategy has been employed to form the five-membered ring of the hydrindane core. figshare.comacs.orgnih.gov

One notable example is the enantiospecific total synthesis of (−)-bakkenolide III, where the key step involved the radical cyclization of an iodoketone intermediate to afford the cis-hydrindanone skeleton. figshare.comacs.orgnih.gov This approach often starts from a chiral precursor, such as (S)-(+)-carvone, to ensure the final product is obtained in an enantiomerically pure form. figshare.comacs.orgnih.gov While powerful, radical cyclizations can sometimes be complicated by competing side reactions, such as reduction of the initial radical. acs.org However, with careful substrate design and reaction optimization, this methodology provides a valuable tool for the synthesis of complex natural products. researchgate.netnih.gov

The "chiral pool" approach is a classic strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. researchgate.net By leveraging the existing stereocenters of the starting material, chemists can build up the complexity of the target molecule while maintaining stereochemical integrity. rsc.org

In the context of bakkenolide synthesis, (S)-(+)-carvone has been a popular chiral starting material. acs.orgfigshare.comacs.orgnih.gov Its inherent chirality and functional group handles provide a convenient entry point for the construction of the bakkenolide skeleton. For example, a concise enantiospecific synthesis of (−)-bakkenolide III was accomplished starting from (S)-(+)-carvone, with the key stereochemistry being set early in the synthetic sequence. figshare.comacs.orgnih.gov This strategy has also been applied to the formal total synthesis of several other bakkenolides, including bakkenolides B, C, H, L, V, and X. figshare.comnih.gov While reliant on the availability of suitable chiral starting materials, the chiral pool approach offers a direct and often efficient route to enantiomerically pure natural products. nih.gov

Ring Contraction Strategies

Ring contraction represents a powerful strategy for constructing the characteristic cis-fused hydrindane core of the bakkenolide family. nih.gov A notable application of this approach is seen in the diastereoselective total synthesis of (+)-Bakkenolide A, a closely related member of the family. researchgate.netfigshare.comacs.org This synthesis commences from the well-established and optically active Wieland-Miescher ketone. nih.govresearchgate.netfigshare.comacs.org

A key transformation in this synthetic sequence is the oxidative rearrangement of an octalone intermediate, which is mediated by thallium(III) nitrate (B79036) (TTN). researchgate.netfigshare.comacs.orgnih.gov This reaction effectively contracts the six-membered ring of the decalin precursor into a five-membered ring, thereby forming the requisite 6,5-bicyclic system of the bakkane skeleton. nih.govresearchgate.net The resulting ring-contracted products are then further elaborated to install the necessary functional groups and stereocenters. researchgate.net This strategy is inspired by the proposed biogenetic pathway of bakkenolides, which is thought to involve an oxidative ring contraction of a decalin core derived from eremophilanes. nih.gov

| Strategy | Key Reagent | Starting Material Type | Outcome | Reference |

| Oxidative Rearrangement | Thallium(III) Nitrate (TTN) | Octalone | Forms hydrindane skeleton | researchgate.netfigshare.comacs.org |

Synthesis of this compound Epimers and Stereoisomers

The stereochemical complexity of this compound, with its five contiguous stereocenters, presents a significant synthetic challenge. nih.gov Consequently, the formation and control of epimers and stereoisomers are critical aspects of its total synthesis.

In the enantioselective total synthesis of this compound reported by Scheidt and coworkers, the construction of the spiro-γ-butyrolactone initially yielded the undesired epimer at the C7 position. nih.govrsc.org Fortunately, the β-hydroxy lactone framework of this intermediate allowed for a strategic correction. nih.gov Treatment with a base, specifically tetrabutylammonium (B224687) fluoride (B91410) (TBAF), induced a retro-aldol/aldol sequence. rsc.org This process epimerized the C7 center to furnish the desired, thermodynamically more stable diastereomer, which corresponds to the natural configuration of (–)-Bakkenolide S. rsc.org The driving force for this thermodynamically favored isomerization is hypothesized to be an intramolecular hydrogen bond between the C9 secondary alcohol and the carbonyl oxygen of the γ-spirobutyrolactone in the correct epimer. rsc.org

Separately, in the synthesis of (±)-Bakkenolide-A, an intramolecular Diels-Alder reaction was employed as a key step. acs.orgresearchgate.netacs.org This approach led to the formation of not only the target molecule but also its stereoisomers, including the known 7-epibakkenolide-A and the novel 10-epi- and 7,10-diepibakkenolide-A. acs.orgresearchgate.net The ratio of these stereoisomers was found to be dependent on the geometry of the diene precursor used in the cycloaddition, highlighting how synthetic design can lead to different stereochemical outcomes. acs.orgresearchgate.net

Advanced Synthetic Methodologies Employed

Modern organic synthesis has provided a powerful toolkit for the construction of complex natural products like this compound. Advanced methodologies, including cascade reactions, organocatalysis, and transition metal-catalyzed transformations, have been pivotal in achieving efficient and stereocontrolled syntheses.

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the preceding step, all occurring in a single pot. wikipedia.org This approach enhances synthetic efficiency by increasing atom economy and reducing the need for multiple purification steps. wikipedia.org20.210.105

A key feature of the Scheidt group's total synthesis of this compound is a powerful cascade reaction catalyzed by an N-heterocyclic carbene (NHC). nih.govrsc.org This intramolecular process is initiated by the reaction of an achiral aldehyde-tethered 1,3-diketone. nih.gov The sequence involves a tandem homoenolate protonation, an intramolecular aldol addition, and subsequent acylation. nih.gov This elegant cascade reaction forms three new bonds and sets three stereocenters in a single operation, directly assembling the complex hydrindane core of the bakkenolides with excellent enantioselectivity (98% ee) and diastereoselectivity (>20:1 dr). nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. rsc.org In the context of this compound synthesis, N-heterocyclic carbene (NHC) catalysis proved to be the critical technology. nih.govnorthwestern.edudntb.gov.ua The application of a specific chiral NHC catalyst was instrumental in the desymmetrization of a prochiral 1,3-diketone precursor. nih.govrsc.orgcapes.gov.br

This key bond-forming step establishes the fused 6,5-bicyclic ring system and, crucially, controls the stereochemistry of the key quaternary stereocenter present in all bakkenolides. nih.gov The NHC catalyst facilitates the formation of a chiral homoenolate equivalent from the aldehyde portion of the starting material, which then undergoes a highly stereoselective intramolecular aldol reaction. nih.govnorthwestern.edu This use of organocatalysis provides a streamlined and highly enantioselective entry into the bakkenolide core from a simple, achiral starting material. nih.gov

| Catalyst Type | Key Reaction | Substrate | Key Outcome | Reference |

| N-Heterocyclic Carbene (NHC) | Asymmetric Desymmetrization | Aldehyde-tethered 1,3-diketone | Enantioselective formation of hydrindane core (>98% ee) | nih.govrsc.org |

Transition metals catalyze a wide array of chemical transformations essential for modern organic synthesis. mdpi.comsemanticscholar.org The total synthesis of this compound incorporates several key steps that rely on transition metal or related catalysis to achieve specific and efficient bond formations.

Palladium Catalysis: In the early stages of the synthesis, a palladium-catalyzed addition of 2-methyl-1,3-cyclohexadione to butadiene mono-epoxide was used to construct an advanced intermediate. nih.gov

Manganese(III) Acetate (B1210297): The formation of the spiro γ-butyrolactone ring was accomplished through a highly diastereoselective cyclization promoted by manganese(III) acetate [Mn(OAc)₃]. nih.govrsc.org This reaction cyclizes a β-keto propargyl ester intermediate to provide the spirocyclic lactone as a single diastereomer in high yield. nih.gov

Samarium(II) Iodide: Following the spirocyclization, a chemoselective ketone reduction was necessary. This was achieved using samarium(II) iodide (SmI₂), which selectively reduced the ketone to the corresponding β-hydroxy ester in excellent yield (89%) and high diastereoselectivity (20:1 dr). nih.govrsc.org The stereochemistry of the resulting product was confirmed by X-ray analysis. nih.gov

Development of Synthetic Routes for this compound Analogues and Derivatives

A successful total synthesis not only provides access to the target natural product but also enables the creation of analogues and derivatives for further study. northwestern.edu The enantioselective synthesis of (–)-Bakkenolide S serves as a platform for the straightforward synthesis of other members of the bakkenolide family. rsc.org

Specifically, (–)-Bakkenolide S is the direct precursor to (–)-Bakkenolide I and (–)-Bakkenolide J. These natural products are simply esters of this compound. Their synthesis was readily accomplished through the direct acylation of the C9 secondary alcohol of (–)-Bakkenolide S with isobutyryl chloride and isovaleryl chloride, respectively. rsc.org This demonstrates how a convergent synthetic endgame allows for the rapid generation of closely related natural products and other derivatives from a common, late-stage intermediate.

Biosynthesis and Biogenetic Considerations of Bakkenolides

Proposed Biogenetic Pathways for Bakkenolides from Eremophilanes

Bakkenolides, a class of sesquiterpene lactones, are widely considered to be biogenetically derived from eremophilane-type sesquiterpenes. This hypothesis is supported by the frequent co-occurrence of both skeletal types in the same plant species, particularly within the Asteraceae family, and by biomimetic laboratory syntheses that mimic the proposed natural transformations. srce.hrmdpi.comuzh.chresearchgate.net

The biosynthetic journey is believed to commence with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). mdpi.comresearchgate.net Through a series of cyclization and rearrangement reactions catalyzed by a terpene synthase, FPP is converted into the characteristic eremophilane (B1244597) carbon skeleton. A key intermediate in this pathway is the eremophilane cation, which, after a 1,2-hydride shift and a 1,2-methyl migration, establishes the decalin core structure of the eremophilanes. Subsequent oxidation reactions then lead to key eremophilane intermediates, such as fukinone (B12534). srce.hrmdpi.comresearchgate.net

The transformation from the eremophilane skeleton to the bakkenolide (B600228) core, a cis-fused hydrindane system, is the defining feature of bakkenolide biosynthesis. This conversion is postulated to occur via an oxidative ring contraction of an eremophilane precursor. srce.hr This process effectively reduces the six-membered ring of the decalin system to a five-membered ring, creating the characteristic spiro-lactone moiety of the bakkenolides.

The proposed general pathway from the common precursor FPP to the bakkenolide skeleton is outlined below:

| Step | Precursor | Intermediate/Product | General Transformation |

| 1 | Farnesyl Pyrophosphate (FPP) | Germacryl Cation | Intramolecular cyclization |

| 2 | Germacryl Cation | Eremophilane Cation | Rearrangement and further cyclization |

| 3 | Eremophilane Cation | Eremophilane-type Sesquiterpene (e.g., Fukinone) | Oxidation |

| 4 | Eremophilane-type Sesquiterpene | Bakkenolide Skeleton | Oxidative Ring Contraction |

While the biosynthesis of Bakkenolide S has not been individually elucidated, it is presumed to follow this general pathway, diverging from other bakkenolides through specific enzymatic modifications of the bakkenolide core structure.

Enzymatic Steps and Intermediates in Bakkenolide Biosynthesis

The conversion of the eremophilane precursor to the bakkenolide structure involves a series of enzymatic reactions. Although the specific enzymes responsible for bakkenolide biosynthesis have not been isolated and characterized, their functions can be inferred from the proposed chemical transformations.

The initial formation of the eremophilane skeleton from FPP is catalyzed by a sesquiterpene synthase . These enzymes are known to be responsible for the complex cyclization cascades in terpene biosynthesis. wur.nl

Following the formation of the eremophilane core, a series of oxidation reactions are necessary. These are typically catalyzed by cytochrome P450 monooxygenases (CYPs) , a large family of enzymes known to be involved in the oxidative functionalization of terpenes. nih.govnih.govresearchgate.netwikipedia.org In the proposed pathway to bakkenolide A, fukinone is a key intermediate. srce.hrmdpi.comresearchgate.net The formation of fukinone from an earlier eremophilane hydrocarbon would require at least one CYP-catalyzed oxidation to introduce the ketone functionality.

The crucial oxidative ring contraction is hypothesized to proceed through an α-hydroxy ketone intermediate. For the biosynthesis of bakkenolide A, it is proposed that fukinone is first oxidized to fukinone epoxide. mdpi.comresearchgate.net This epoxidation would also be catalyzed by a cytochrome P450 enzyme. This epoxide is then thought to undergo a Favorskii-like rearrangement.

The final steps in the formation of the bakkenolide lactone ring likely involve further oxidation and cyclization. The conversion of the rearranged intermediate to the final lactone structure is likely facilitated by one or more enzymes, possibly including hydrolases and additional oxidoreductases.

A proposed sequence of enzymatic steps and intermediates leading to a generic bakkenolide structure is presented in the table below:

| Intermediate | Enzyme Class (Postulated) | Transformation |

| Eremophilane Hydrocarbon | Sesquiterpene Synthase | Formation of the eremophilane skeleton from FPP |

| Fukinone | Cytochrome P450 Monooxygenase | Oxidation to introduce a ketone group |

| Fukinone Epoxide | Cytochrome P450 Monooxygenase | Epoxidation of the fukinone intermediate |

| Rearranged Carboxylic Acid | Favorskii-like Rearrangement Enzyme(s) | Ring contraction and formation of a carboxylic acid |

| Bakkenolide | Dehydratase/Oxidoreductase | Lactonization to form the final spiro-lactone ring |

For this compound specifically, additional enzymatic steps would be required to introduce the hydroxyl group at the C-9 position and the specific ester side chain. These modifications are likely catalyzed by other specific cytochrome P450 hydroxylases and acyltransferases, respectively.

Oxidative Ring Contraction Hypotheses in Bakkenolide Formation

The central event in the biogenesis of bakkenolides is the oxidative ring contraction of the eremophilane decalin system to the bakkenolide hydrindane core. srce.hr A prominent hypothesis for this transformation is the Favorskii rearrangement . mdpi.comresearchgate.net

The classical Favorskii rearrangement involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. In a biosynthetic context, the reaction would be enzyme-mediated. The proposed pathway for bakkenolide A involves the formation of fukinone epoxide from fukinone. mdpi.comresearchgate.net This epoxide, upon enzymatic activation, could undergo a rearrangement analogous to the Favorskii rearrangement.

The proposed mechanism involves the following key steps:

Epoxidation: An enzyme, likely a cytochrome P450 monooxygenase, catalyzes the epoxidation of the double bond adjacent to the ketone in an eremophilane precursor like fukinone.

Enzymatic Attack and Rearrangement: A nucleophilic residue in the enzyme's active site could attack the carbonyl carbon, initiating the ring contraction. This would lead to the formation of a cyclopropanone-like intermediate which then undergoes cleavage to form a rearranged carboxylic acid.

Lactonization: The resulting hydroxy acid would then undergo dehydration and lactonization to form the characteristic spiro-γ-butyrolactone ring of the bakkenolides.

While the Favorskii rearrangement is a well-established reaction in organic synthesis, its enzymatic equivalent in bakkenolide biosynthesis remains a hypothesis. ddugu.ac.in However, enzyme-catalyzed Favorskii-type rearrangements have been identified in the biosynthesis of other natural products, lending credence to this proposal. nih.govmdpi.com

Isotopic Labeling Studies in Biosynthetic Elucidation (if reported)

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. By feeding an organism with a precursor enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O), the position of the label in the final natural product can be determined, providing direct evidence for the proposed biosynthetic steps. psu.edunih.gov

Despite the detailed hypotheses regarding bakkenolide biosynthesis, a review of the scientific literature reveals a lack of reported isotopic labeling studies specifically conducted to elucidate the biosynthetic pathway of this compound or other bakkenolides. While labeling studies have been instrumental in confirming the pathways of other sesquiterpene lactones, this specific class of compounds remains to be investigated using this methodology. wur.nl Such studies would be invaluable in confirming the eremophilane origin, identifying the intermediates like fukinone, and verifying the proposed oxidative ring contraction mechanism.

Mechanistic Investigations of Bakkenolide S Bioactivity

Molecular Target Identification and Validation

There is currently no available scientific literature that identifies or validates specific molecular targets for Bakkenolide (B600228) S. Research on related compounds, such as Bakkenolide D, has identified targets like bacterial neuraminidase, but these findings have not been extrapolated to Bakkenolide S. Studies on this compound itself are primarily concerned with its role as a synthetic intermediate, a model for developing synthetic pathways due to its simplified structure compared to other bakkenolides. rsc.org

Intracellular Signaling Pathway Modulation

Specific studies detailing the modulation of intracellular signaling pathways by this compound are not present in the current body of scientific research. The pathways mentioned in the outline have been investigated in the context of other bakkenolide compounds, but not this compound.

Elucidation of AMPK/Nrf2 Pathway Activation by Bakkenolides

No research was found that specifically elucidates the activation of the AMPK/Nrf2 pathway by this compound. This mechanism has been suggested for other compounds in the family, such as Bakkenolide B, in the context of inhibiting IL-2 production.

Inhibition of NF-κB Signaling Pathway

The scientific literature lacks studies demonstrating the inhibition of the NF-κB signaling pathway by this compound. In contrast, Bakkenolide IIIa has been shown to interact with and inhibit the NF-κB pathway.

Regulation of Calcium Signaling Pathways (indirectly via IL-2 production)

There is no available evidence to suggest that this compound regulates calcium signaling pathways or IL-2 production. The competitive inhibition of IL-2 production is a characteristic that has been attributed to Bakkenolide B.

Enzyme Kinetics and Binding Studies (e.g., Neuraminidase Inhibition)

No data from enzyme kinetics or binding studies for this compound, including its potential inhibition of neuraminidase, could be located. Bakkenolide D is the compound within this class noted for its non-competitive inhibition of bacterial neuraminidase.

Gene Expression and Proteomic Profiling (e.g., RNA-seq or proteomics to identify modulated pathways)

There are no published studies involving gene expression profiling, such as RNA-sequencing, or proteomic analyses to identify pathways modulated by this compound. This type of investigation has been performed for other related compounds, but the specific data for this compound is absent.

Structure Activity Relationship Sar Studies of Bakkenolide S and Analogues

Identification of Key Pharmacophoric Elements within the Bakkenolide (B600228) Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.govdergipark.org.tr For the bakkenolide class of sesquiterpenes, the core structure itself, a cis-fused 6,5-bicyclic system, is a fundamental pharmacophoric element. nih.gov This rigid framework properly orients the various substituents for interaction with biological targets.

Key pharmacophoric features identified within the bakkenolide scaffold include:

The spiro-γ-butyrolactone ring. nih.govvulcanchem.com

The cis-fused hydrindane core. nih.gov

The angular methyl group. nih.gov

The presence and nature of substituents on the bicyclic core. vulcanchem.comnih.gov

The specific arrangement of these features in three-dimensional space is critical for the molecule's ability to bind to its target and elicit a biological response.

Influence of Spiro-γ-Butyrolactone Moiety on Biological Activity

The spiro-γ-butyrolactone moiety is a distinctive feature of bakkenolides and is considered to play a significant role in their biological activity. nih.govvulcanchem.comarkat-usa.org This functional group can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules.

Impact of cis-Hydrindane (B1200222) Core Stereochemistry on Bioactivity

The synthesis of the hydrindane core with the correct stereochemistry is a significant challenge for synthetic chemists. mdpi.com The thermodynamic stability of the cis-hydrindane core influences the synthetic routes chosen to access these molecules. mdpi.com The precise spatial arrangement of the functional groups attached to this core, dictated by its stereochemistry, is essential for bioactivity. researchgate.net

Comparative SAR of Bakkenolide S with Other Bakkenolides (e.g., Bakkenolide A, B)

Comparing the biological activities of this compound with other naturally occurring bakkenolides, such as Bakkenolide A and Bakkenolide B, provides valuable insights into their SAR.

This compound vs. Bakkenolide I and J: this compound possesses an unacylated hydroxyl group. vulcanchem.com In contrast, Bakkenolide I and Bakkenolide J have isobutyryl and isovaleryl groups at this position, respectively. vulcanchem.com The presence of these acyl groups can influence the lipophilicity and steric bulk of the molecule, which in turn can affect its absorption, distribution, and interaction with target proteins. The free hydroxyl group in this compound also offers a site for potential hydrogen bonding. vulcanchem.com

This compound vs. Bakkenolide A and B: Studies have shown that Bakkenolide B exhibits stronger inhibitory activity on interleukin-2 (B1167480) production in human T cells compared to Bakkenolide A. nih.gov This suggests that the nature and position of the ester functionalities on the bakkenolide core are critical for this specific biological activity. While direct comparative data for this compound in this assay is not available, the differences between Bakkenolide A and B highlight the sensitivity of the biological response to subtle structural changes. This compound, lacking the complex ester substituents of other bakkenolides, serves as a fundamental structure for synthetic and SAR studies.

Table 1: Structural Comparison of Selected Bakkenolides

| Compound | Core Structure | Key Substituents |

| This compound | Spiro-lactone with bicyclic core | Unacylated hydroxyl group |

| Bakkenolide A | Similar bicyclic framework | Ester groups |

| Bakkenolide B | Similar bicyclic framework | Ester groups, hydroxyl group |

| Bakkenolide I | Similar bicyclic framework | Isobutyryl ester group |

| Bakkenolide J | Similar bicyclic framework | Isovaleryl ester group |

Synthetic Modification Strategies for SAR Elucidation

The total synthesis of this compound and its analogues provides a powerful platform for SAR studies. vulcanchem.com Synthetic strategies allow for the systematic modification of the bakkenolide structure to probe the importance of different functional groups and stereochemical features.

Key synthetic modification strategies include:

Acylation of the hydroxyl group: As demonstrated by the conversion of this compound to Bakkenolide I and J, acylation of the free hydroxyl group allows for the introduction of various ester functionalities to explore the impact of lipophilicity and steric bulk. vulcanchem.com

Modification of the spiro-γ-butyrolactone ring: Altering the substituents on the lactone ring or even changing the ring size can provide insights into the role of this moiety in binding to target proteins.

Stereochemical modifications: Synthetic routes can be designed to produce stereoisomers of this compound, allowing for a direct assessment of the importance of the cis-hydrindane core's stereochemistry. nih.gov

Introduction of functional groups at other positions: The bakkenolide scaffold can be further functionalized to introduce new groups that may enhance biological activity or provide probes for target identification.

These synthetic efforts are essential for generating a diverse library of bakkenolide analogues for comprehensive SAR studies.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are increasingly used to complement experimental SAR studies. mdpi.comaaup.edunih.gov

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com For bakkenolides, QSAR could be used to identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) that correlate with their biological effects. This can help in predicting the activity of newly designed analogues before their synthesis. frontiersin.org

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation of a ligand to a target protein. mdpi.com If the biological target of this compound is known, docking studies can be used to visualize the binding interactions at the atomic level. This can help to explain the observed SAR data, for instance, why certain substituents enhance or diminish activity. Molecular docking can also be used to screen virtual libraries of compounds to identify potential new bakkenolide-like molecules with high binding affinity. nih.gov

These computational tools can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis of their activity. nih.gov

Advanced Analytical Methodologies for Bakkenolide S Research

Quantitative Analysis of Bakkenolide (B600228) S in Biological Matrices (pre-clinical samples)

The accurate measurement of Bakkenolide S concentrations in biological fluids such as plasma, serum, or urine requires highly selective and sensitive analytical techniques capable of differentiating the analyte from endogenous matrix components.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the bioanalysis of natural products due to its exceptional sensitivity and selectivity. rsc.orgmdpi.com This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. For the analysis of bakkenolides, a simple protein precipitation step is often employed for sample preparation. nih.gov The combination of a straightforward sample cleanup and a short chromatographic run time significantly enhances the throughput of the method. nih.gov

In a typical LC-MS/MS workflow for a bakkenolide compound, the analyte is separated on a C18 reversed-phase column and ionized using an electrospray ionization (ESI) source. nih.govmdpi.com Quantification is achieved using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govnih.gov For instance, validated methods for the analysis of analogous compounds Bakkenolide A and Bakkenolide D in rat plasma have been successfully developed, demonstrating the suitability of this technique for pharmacokinetic studies. nih.govnih.gov These methods show high sensitivity, with the ability to quantify the compounds at low ng/mL levels. nih.govnih.gov

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantitative analysis of compounds that possess a suitable chromophore. researchgate.netlongdom.org While generally less sensitive than LC-MS/MS, HPLC-UV can be effectively developed and validated for pre-clinical sample analysis when expected concentrations are within its detection range. nih.gov

For the analysis of bakkenolides, a reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. researchgate.net UV detection is performed at a wavelength selected based on the maximal absorbance of the bakkenolide structure, which for Bakkenolide B has been identified at 215 nm. researchgate.net The development of an HPLC-UV method requires careful optimization of chromatographic conditions to ensure adequate resolution of the analyte from potential interferences in the biological matrix. nih.gov Although specific HPLC-UV methods for this compound in biological fluids are not widely published, methods developed for similar compounds in other matrices provide a strong basis for adaptation. researchgate.net

Method Validation Parameters for this compound Analysis

To ensure that an analytical method is reliable and reproducible for its intended purpose, it must undergo a thorough validation process. au.dk Key parameters are assessed according to established guidelines to demonstrate the method's performance characteristics. fda.gov

Linearity establishes the relationship between the instrumental response and the known concentration of the analyte over a specific range. npra.gov.my The method is considered linear if it produces a regression coefficient (r²) close to 1.0. researchgate.net For the analysis of bakkenolides in rat plasma, excellent linearity has been demonstrated. For example, the LC-MS/MS method for Bakkenolide A was linear over the range of 1-1000 ng/mL with a correlation coefficient > 0.99. nih.gov Similarly, the method for Bakkenolide D showed linearity from 1-800 ng/mL with a determination coefficient >0.999. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision. sepscience.com

Limit of Quantification (LOQ) , often referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. uab.edutbzmed.ac.ir For bioanalytical methods, the precision is typically required to be within 20% and accuracy within 80-120%. tbzmed.ac.ir Validated methods for bakkenolides have achieved low LOQs suitable for pharmacokinetic studies. nih.govnih.gov

| Compound | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOQ (ng/mL) | Reference |

|---|---|---|---|---|---|

| Bakkenolide A | LC-MS/MS | 1 - 1000 | > 0.99 | 1 | nih.gov |

| Bakkenolide D | LC-MS/MS | 1 - 800 | > 0.999 | 1 | nih.gov |

Accuracy refers to the closeness of the measured value to the true value and is often expressed as percent recovery. ajpaonline.comPrecision measures the degree of scatter among a series of measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov These parameters are evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single day (intra-day) and over several days (inter-day) to assess the method's repeatability and intermediate precision. nih.gov For bioanalytical methods, the mean value should generally be within ±15% of the actual value, and the RSD should not exceed 15%. au.dk

Spectroscopic Techniques for Characterization of Synthetic Intermediates and Derivatives

The structural elucidation of synthetic intermediates and derivatives of this compound relies heavily on a suite of advanced spectroscopic techniques. Among these, Infrared (IR) Spectroscopy and Circular Dichroism (CD) are pivotal for confirming functional groups and determining the stereochemistry of chiral centers, respectively.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool in the synthetic chemistry of this compound for monitoring the progress of reactions and characterizing intermediates and final products. This technique provides diagnostic vibrational frequencies for key functional groups, allowing chemists to confirm the conversion of reactants to products and to identify the presence of specific structural motifs.

In the context of this compound synthesis, IR spectroscopy is particularly useful for tracking changes related to carbonyl groups, hydroxyl groups, and carbon-carbon double bonds. For instance, the progress of an oxidation reaction converting a hydroxyl group to a ketone can be monitored by observing the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of a strong C=O stretching band (around 1700-1750 cm⁻¹).

The characterization of synthetic intermediates often involves the analysis of a series of related compounds, each with distinct IR spectral features. The following table illustrates typical IR absorption frequencies for functional groups encountered during the synthesis of this compound and its derivatives.

Interactive Data Table: Characteristic IR Absorptions for this compound Intermediates

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad | Indicates the presence of a hydroxyl group. |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium to Strong | Ubiquitous in organic molecules. |

| C=O (Ketone) | Stretching | 1700-1725 | Strong | Characteristic of a ketone carbonyl. |

| C=O (Ester/Lactone) | Stretching | 1735-1750 | Strong | Indicates the presence of the lactone ring. |

| C=C (Alkene) | Stretching | 1640-1680 | Medium to Weak | Indicates a carbon-carbon double bond. |

Detailed research findings on the synthesis of related natural products, such as Bakkenolide-A, demonstrate the application of IR spectroscopy in confirming the structures of complex intermediates. For example, in a multi-step synthesis, the introduction of a lactone ring would be confirmed by the appearance of a strong absorption band in the 1735-1750 cm⁻¹ region of the IR spectrum of the product, which was absent in the spectrum of the starting material.

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. This is particularly crucial in the synthesis of natural products, where achieving the correct absolute and relative stereochemistry is paramount for biological activity.

For sesquiterpene lactones, including the bakkenolide family, CD spectroscopy can be used to:

Determine the absolute configuration of chiral centers.

Analyze the conformational preferences of the molecule in solution.

Study the stereochemical outcome of asymmetric reactions.

The application of CD to eremophilane (B1244597) sesquiterpenes, a class of compounds structurally related to bakkenolides, has been shown to be effective in deducing the absolute configuration of key stereocenters. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of chromophores and other functional groups within the molecule.

For instance, the n → π* transition of the carbonyl group in the lactone ring of this compound and its derivatives gives rise to a characteristic CD band. The sign of this Cotton effect can often be correlated with the stereochemistry of the ring junction and the orientation of substituents.

The following interactive data table provides hypothetical, yet representative, CD spectral data for two enantiomeric derivatives of a this compound intermediate, illustrating how CD spectroscopy can distinguish between them.

Interactive Data Table: Representative CD Spectral Data for Chiral Intermediates

| Compound | Chromophore | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (5R)-Intermediate | C=O (Lactone) | 225 | +8500 |

| (5S)-Intermediate | C=O (Lactone) | 225 | -8300 |

| (5R)-Intermediate | C=C | 205 | -12000 |

| (5S)-Intermediate | C=C | 205 | +11500 |

In synthetic studies, CD spectroscopy is often used in conjunction with computational modeling. Theoretical CD spectra can be calculated for different possible stereoisomers, and comparison with the experimental spectrum allows for the assignment of the correct absolute configuration. This combined experimental and theoretical approach provides a high degree of confidence in the stereochemical assignments of synthetic intermediates and final products in this compound research.

Future Directions and Research Gaps for Bakkenolide S

Exploration of Novel Synthetic Pathways for Accessing Complex Bakkenolide (B600228) S Architectures

The synthesis of bakkenolides, including Bakkenolide S, presents a significant chemical challenge due to the presence of a compact, cis-fused 6,5-bicyclic hydrindane core and five contiguous stereocenters. nih.gov While racemic and asymmetric syntheses have been developed, future research should focus on creating more efficient and versatile synthetic routes. nih.gov

Existing strategies have often relied on powerful reactions like the Diels-Alder cycloaddition or radical cyclizations to construct the core structure. nih.govnih.gov A notable asymmetric synthesis for Bakkenolides I, J, and S employs an N-heterocyclic carbene (NHC) catalyzed desymmetrization of a 1,3-diketone, which efficiently creates three new bonds and establishes the hydrindane core with high stereoselectivity. nih.gov Other approaches have utilized starting materials from the chiral pool, such as (S)-(+)-carvone, to achieve enantiospecific synthesis. nih.govacs.org

Future explorations should aim to develop novel catalytic systems that offer improved step economy and yield. The development of chemoenzymatic strategies, which use enzymes for key stereoselective steps, could provide greener and more efficient alternatives to traditional chemical methods. nih.gov Furthermore, creating pathways that allow for late-stage diversification would be highly valuable for generating a library of this compound analogues for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Key Reaction | Starting Material Example | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | N-heterocyclic Carbene (NHC) Catalyzed Desymmetrization | 1,3-diketone | High enantio- and diastereoselectivity; direct access to hydrindane core. | nih.gov |

| Chiral Pool Synthesis | Radical Cyclization | (S)-(+)-carvone | Enantiospecific; utilizes a readily available chiral starting material. | nih.govacs.org |

| Intramolecular Cycloaddition | Diels-Alder Reaction | Acyclic triene precursors | Efficient construction of the bicyclic core. | nih.govacs.orgnih.gov |

Comprehensive Investigation of Undiscovered Biological Activities (In Vitro and In Vivo, non-human models)

The bakkenolide family of compounds exhibits a wide spectrum of biological activities. nih.gov Specific bakkenolides have demonstrated significant neuroprotective and antioxidant activities in in vitro assays using primary cultured neurons. nih.govresearchgate.net Additionally, certain bakkenolides and related compounds from Petasites japonicus have shown potent inhibitory activity against bacterial neuraminidase, an enzyme implicated in microbial pathogenesis. nih.gov

Despite these findings, the full biological profile of this compound remains largely unexplored. A crucial future direction is the comprehensive screening of this compound against a wider array of biological targets. Given the known activities of sesquiterpene lactones, investigations could focus on:

Anti-inflammatory effects: Many sesquiterpene lactones are known to modulate inflammatory pathways.

Antiparasitic and antifungal activities: Natural products are a rich source of agents against infectious diseases. mdpi.commdpi.com

Cytotoxic effects: Bakkenolide A has shown cytotoxicity against some carcinoma cell lines, suggesting that this compound should be evaluated for potential anticancer properties. acs.org

These investigations should utilize a range of in vitro cell-based assays followed by validation in non-human in vivo models (e.g., rodent or zebrafish models) to understand its physiological effects, efficacy, and mechanism of action in a whole organism context.

Deeper Elucidation of Molecular Mechanisms and Signaling Networks

Understanding the precise molecular mechanisms through which this compound exerts its biological effects is paramount. Current research has provided initial insights; for instance, enzyme kinetic studies revealed that Bakkenolide B acts as a non-competitive inhibitor of bacterial neuraminidase. nih.gov The neuroprotective effects of other bakkenolides have been linked to their antioxidant properties. nih.gov

However, significant gaps in knowledge remain. Future research must delve deeper to:

Identify Direct Protein Targets: Utilize techniques like affinity chromatography or chemical proteomics to identify the specific proteins that this compound binds to within the cell.

Map Signaling Pathways: Once targets are identified, investigate the downstream signaling cascades that are modulated. For its neuroprotective effects, this could involve pathways related to oxidative stress response (e.g., Nrf2 signaling) or apoptosis.

Utilize Molecular Docking: Computational studies, such as molecular docking simulations, can help predict and visualize the binding interactions between this compound and its target enzymes or receptors, providing a rationale for its inhibitory mechanism, as has been done for other neuraminidase inhibitors. nih.gov

A thorough understanding of these molecular interactions is essential for optimizing the compound's structure and for predicting potential off-target effects.

Design and Synthesis of Advanced this compound Analogues with Enhanced Potency or Selectivity

The structural complexity of this compound offers numerous opportunities for chemical modification to create analogues with improved biological properties. The synthesis of related compounds like Bakkenolide I and Bakkenolide J was achieved by direct acylation of a precursor alcohol, demonstrating the feasibility of modifying the core structure. nih.gov

Future research should focus on a systematic medicinal chemistry approach to generate novel analogues. Key strategies could include:

Modification of the Spiro-γ-lactone: This moiety is often crucial for the biological activity of sesquiterpene lactones. Altering its structure could fine-tune reactivity and selectivity.

Functionalization of the Hydrindane Core: Introducing different functional groups at various positions on the 6,5-bicyclic ring system could enhance binding affinity to target proteins.

Simplification of the Scaffold: The synthesis of simplified analogues that retain the key pharmacophoric features could lead to compounds that are easier to produce and have better pharmacological properties. mdpi.com

These newly synthesized analogues would then undergo rigorous biological evaluation to establish clear structure-activity relationships (SAR), guiding the design of next-generation compounds with enhanced potency and target selectivity. mdpi.com

Development of Targeted Delivery Systems for Pre-clinical Applications

A significant hurdle for many natural products in pre-clinical development is poor bioavailability, often due to low aqueous solubility. Targeted delivery systems can overcome these challenges by encapsulating the therapeutic agent in a nanocarrier, thereby improving its stability, solubility, and pharmacokinetic profile. jns.edu.afrjpls.org

For this compound, future research should explore the development of various nano-formulations, such as:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like this compound. nih.govmdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that provide controlled release of the encapsulated drug. jns.edu.af

Albumin-based Nanoparticles: Leveraging albumin as a carrier can improve biocompatibility and circulation time. mdpi.com

These delivery systems can be further enhanced through "active targeting," where the surface of the nanocarrier is decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells or tissues. nih.govmdpi.com This approach concentrates the drug at the site of action, increasing efficacy and reducing systemic side effects in pre-clinical models. jns.edu.afakm.ru

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

Omics technologies provide a powerful, systems-level approach to understanding the global effects of a compound on a biological system. nih.gov Applying these high-throughput methods to this compound research can offer unprecedented insights into its mechanism of action and potential toxicity. nih.gov

Future research should integrate multi-omics approaches: mdpi.com

Transcriptomics: RNA sequencing (RNA-Seq) can reveal how this compound alters gene expression profiles in cells, identifying entire pathways that are up- or down-regulated.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the molecular machinery affected by the compound.

Metabolomics: This technology analyzes the global profile of small-molecule metabolites, providing a functional readout of the cellular phenotype and revealing metabolic pathways perturbed by this compound. mdpi.com

By combining these datasets, researchers can construct a comprehensive picture of the cellular response to this compound, leading to the identification of novel biomarkers and a deeper understanding of its therapeutic and potential off-target effects. nih.gov

Further Elucidation of Biosynthetic Enzymes and Pathways for Bakkenolides

The biosynthesis of bakkenolides is believed to start from the precursor farnesyl pyrophosphate (FPP). researchgate.net The proposed pathway involves cyclization to form an eremophilane (B1244597) skeleton, followed by an oxidative ring contraction to yield the characteristic hydrindane core of the bakkenolides. nih.govresearchgate.net An intermediate, fukinone (B12534), is thought to be oxidized and undergo a Favorskii-like rearrangement to form the spiro-lactone moiety. researchgate.net

While this general pathway has been proposed, the specific enzymes that catalyze each step have not been fully characterized. A significant research gap exists in identifying and functionally characterizing these enzymes. Future work should focus on:

Identifying Terpene Synthases: Isolating the specific terpene synthase(s) responsible for the initial cyclization of FPP.

Characterizing Cytochrome P450s and Other Oxidases: Identifying the enzymes that perform the subsequent oxidation and rearrangement steps.

Pathway Reconstruction: Using synthetic biology and heterologous expression systems (e.g., in yeast or Nicotiana benthamiana) to reconstruct the biosynthetic pathway, which could enable sustainable, biotechnological production of this compound and its analogues. researchgate.net

Elucidating the complete biosynthetic pathway will not only provide fundamental biological knowledge but also open the door to metabolic engineering approaches for producing these complex molecules.

Comparative Studies with Other Natural Products Possessing Similar Biological Activities

A significant avenue for future research lies in conducting comprehensive comparative studies between this compound and other natural products that exhibit similar biological activities. Bakkenolides, as a class, have demonstrated noteworthy biological effects, including neuroprotective and antibacterial properties. nih.gov For instance, Bakkenolide D has been shown to be a non-competitive inhibitor of bacterial neuraminidase, an enzyme crucial for microbial pathogenesis. nih.gov Furthermore, certain bakkenolides have exhibited the ability to protect human dopaminergic neuroblastoma SH-SY5Y cells from chemically-induced cell death.

To contextualize the potential of this compound, it is crucial to compare its efficacy and mechanisms of action with other natural compounds known for similar therapeutic effects. Such compounds could include other sesquiterpene lactones like artemisinin, known for its potent antimalarial activity, or other classes of natural products with established neuroprotective or antimicrobial activities. nih.gov

Table 1: Potential Natural Products for Comparative Studies with this compound

| Natural Product | Class | Known Biological Activity | Potential for Comparative Study |

| Artemisinin | Sesquiterpene Lactone | Antimalarial, Anticancer | Comparison of cytotoxic mechanisms and potential synergistic effects. |

| Dehydrocostuslactone | Sesquiterpene Lactone | Anti-inflammatory, Anticancer | Investigation of shared and distinct molecular targets in inflammatory and cancer pathways. nih.gov |

| Curcumin | Polyphenol | Neuroprotective, Anti-inflammatory | Comparative analysis of antioxidant and anti-inflammatory pathways in neuroprotection. |

| Resveratrol | Stilbenoid | Neuroprotective, Antioxidant | Elucidation of differing effects on cellular signaling pathways related to neuronal survival. |

| Quercetin | Flavonoid | Antioxidant, Anti-inflammatory | Assessment of relative potency in mitigating oxidative stress and inflammation. researchgate.net |

These comparative studies would be invaluable in determining the unique therapeutic niche of this compound and identifying potential advantages it may hold over other compounds, such as enhanced potency, novel mechanisms of action, or a more favorable therapeutic index.

Advanced Computational Modeling for Rational Design and Mechanism Prediction

The advancement of computational chemistry and molecular modeling presents a powerful tool for accelerating research into this compound. These in silico approaches can provide deep insights into its structure-activity relationships (SAR) and help predict its mechanism of action, thereby guiding the rational design of more potent and selective derivatives.

Rational Design: Computational modeling can be employed to design novel analogs of this compound with improved therapeutic properties. By creating a pharmacophore model based on the known active sites of its biological targets, researchers can virtually screen libraries of modified this compound structures to identify candidates with enhanced binding affinity and efficacy. mit.edu This approach has been successfully used in the rational design of other natural product derivatives. nih.gov For sesquiterpene lactones, computational studies have aided in identifying key structural features responsible for their cytotoxic activity, which can inform the design of new anticancer agents. researchgate.netmdpi.com

Mechanism Prediction: Molecular docking and molecular dynamics simulations can be utilized to predict and visualize the interactions of this compound with its putative biological targets at an atomic level. nih.gov For example, if this compound is hypothesized to target a specific enzyme, docking studies can predict the binding mode and affinity, while molecular dynamics can simulate the stability of the protein-ligand complex over time. This can help elucidate the molecular basis of its biological activity and predict potential off-target effects. Such computational approaches are increasingly being used to predict the mechanism of action of novel compounds. mit.edu

Table 2: Application of Computational Modeling in this compound Research

| Computational Technique | Application for this compound | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Analyze the relationship between the chemical structure of this compound analogs and their biological activity. | Identification of key structural motifs for potency and selectivity, guiding the synthesis of optimized derivatives. researchgate.net |

| Molecular Docking | Predict the binding orientation and affinity of this compound to specific protein targets. | Prioritization of potential biological targets for experimental validation and understanding of binding interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-target complex over time. | Assessment of binding stability and conformational changes, providing insights into the mechanism of action. |

| Pharmacophore Modeling | Generate a 3D model of the essential features required for biological activity. | Virtual screening of compound libraries to identify novel scaffolds with similar activity to this compound. |

| Density Functional Theory (DFT) | Calculate the electronic properties of this compound. | Understanding of its reactivity and potential for chemical modifications. researchgate.net |

By integrating these advanced computational techniques with traditional experimental approaches, the future exploration of this compound can be conducted with greater efficiency and precision, ultimately accelerating its potential journey from a natural product to a clinically valuable therapeutic agent.

Q & A

Q. What experimental methods are most reliable for isolating and purifying Bakkenolide S from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel) or HPLC. Purity is confirmed via TLC and NMR spectroscopy. For structural validation, X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. How can researchers differentiate this compound from structurally similar sesquiterpenes like Bakkenolide I and J?

Methodological Answer: Key distinctions lie in functional groups and substitution patterns. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Comparative NMR analysis (e.g., -NMR chemical shifts for aldehyde groups in Bakkenolide I vs. hydroxyl groups in this compound) and IR spectroscopy for carbonyl identification are critical. Structural overlays via computational modeling (e.g., DFT) can further highlight differences .

Q. What spectroscopic techniques are essential for characterizing this compound’s molecular structure?

Methodological Answer:

- NMR (, , 2D-COSY/HMBC) : Assigns proton and carbon environments and connectivity.

- X-ray crystallography : Resolves absolute configuration and ring conformation.

- IR spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches.

- HRMS : Confirms molecular formula. Cross-referencing with literature data (e.g., Phillips et al., 2010) ensures accuracy .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using carbene-catalyzed desymmetrization?

Methodological Answer: The catalytic enantioselective approach involves desymmetrizing a prochiral diketone precursor using N-heterocyclic carbene (NHC) catalysts. Key steps:

Catalyst screening : Test chiral NHCs (e.g., triazolium salts) for enantiomeric excess (ee) via chiral HPLC.

Reaction optimization : Vary solvents (e.g., THF vs. toluene), temperature, and catalyst loading to maximize yield and ee.

Mechanistic validation : Use DFT calculations to model transition states and rationalize stereochemical outcomes .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Standardized assays : Re-evaluate bioactivity (e.g., anti-inflammatory IC) under controlled conditions (cell lines, dosage, exposure time).

- Structural analogs testing : Compare activity of this compound with I/J to isolate functional group contributions.

- Meta-analysis : Critically review literature for methodological variability (e.g., extraction protocols, purity thresholds >95%). Use statistical tools (ANOVA, regression) to identify confounding factors .

Q. How can researchers design experiments to investigate this compound’s mechanism of action in cancer pathways?

Methodological Answer:

- In vitro models : Use CRISPR-edited cell lines to knock out suspected targets (e.g., NF-κB or MAPK pathways).

- Omics integration : Pair RNA-seq (transcriptomic changes) with proteomics (phosphorylation states) to map signaling cascades.

- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding affinity to proposed molecular targets .

Q. What computational approaches predict this compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and BBB penetration.

- Molecular docking : Simulate binding to human serum albumin (HSA) or P-glycoprotein for transport analysis.

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Validate with in vitro assays (e.g., Ames test) .

Data Analysis and Reproducibility

Q. How should researchers address variability in yield during this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (catalyst, solvent, temperature).

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Reproducibility checks : Share detailed protocols via platforms like Protocols.io , including raw NMR files and chromatograms in supplementary materials .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.